2-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN6O/c1-25(2)17-22-14(23-18(24-17)26-9-4-3-5-10-26)11-21-16(27)15-12(19)7-6-8-13(15)20/h6-8H,3-5,9-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQXRCAZIQYEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide is a triazine derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology and microbiology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The key steps often include the formation of the triazine ring followed by functionalization to introduce the piperidine and dimethylamino groups. The synthetic pathways can vary significantly depending on the desired purity and yield.
Anticancer Activity
Recent studies have shown that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| MCF-7 (breast) | 59.24 | |
| MDA-MB-231 (triple-negative breast) | 70.3 | |
| A549 (lung) | 81.6 | |
| U-87 MG (glioblastoma) | Not specified |
The compound demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and significant activity against the PI3K/AKT/mTOR pathway, which are critical in cancer cell proliferation and survival.
Antimicrobial Activity
Triazine derivatives have also been evaluated for their antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains:
The presence of specific functional groups in the compound enhances its interaction with microbial targets, leading to effective inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cell signaling pathways associated with cancer progression.
- Disruption of Cellular Processes : By targeting specific receptors such as EGFR, it interferes with growth factor signaling essential for tumor growth.
- Antimicrobial Mechanisms : The structural features allow for binding to bacterial enzymes or receptors, disrupting their metabolic processes.
Case Studies
In a recent study focusing on a series of triazine derivatives similar to this compound:
- Study Design : Compounds were synthesized and screened against several cancer cell lines.
- Findings : Compounds exhibited varying degrees of cytotoxicity with some showing IC50 values comparable to established anticancer drugs like Tamoxifen.
Comparison with Similar Compounds
Key Observations :
- Piperidinyl vs.
- Dimethylamino Group: Common in both compounds, this electron-donating group stabilizes the triazine ring and may influence hydrogen bonding with biological targets.
Benzamide/Sulfonamide Functionalization
The benzamide moiety and its substituents dictate target selectivity and metabolic stability:
Key Observations :
- Halogen Effects : The target’s chloro and fluoro substituents are electron-withdrawing, which may enhance electrophilic reactivity compared to diflubenzuron’s difluoro group .
- Linker Flexibility : The methylene bridge in the target compound provides conformational flexibility absent in sulfonylurea herbicides like metsulfuron-methyl, which use rigid sulfonamide linkers .
Physicochemical and Pharmacokinetic Properties
Comparative data on solubility, logP, and molecular weight:
Key Observations :
- The target compound’s moderate logP (~2.8) suggests balanced lipophilicity for agrochemical applications, though solubility remains a challenge.
Preparation Methods
Synthetic Strategies for the Triazine Core
Sequential Substitution on Cyanuric Chloride
The 1,3,5-triazine scaffold is typically constructed from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise nucleophilic substitutions due to the differential reactivity of its chlorine atoms.
Introduction of Dimethylamino and Piperidinyl Groups
The first substitution at the 4-position occurs under mild conditions (0–5°C) using dimethylamine in tetrahydrofuran (THF), yielding 4-(dimethylamino)-2,6-dichloro-1,3,5-triazine. The second substitution at the 6-position requires harsher conditions (60–80°C) with piperidine in the presence of cesium carbonate as a base, forming 4-(dimethylamino)-6-(piperidin-1-yl)-2-chloro-1,3,5-triazine.
Table 1: Reaction Conditions for Triazine Functionalization
| Step | Reagent | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dimethylamine | THF | 0–5 | None | 85–90 |
| 2 | Piperidine | DMF | 60–80 | Cs2CO3 | 75–80 |
Aminomethylation at the 2-Position
The remaining chlorine at the 2-position is replaced with an aminomethyl group via a Mannich-type reaction. Treatment with formaldehyde and ammonium chloride in ethanol at 50°C generates the intermediate 2-(aminomethyl)-4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.
Synthesis of the Benzamide Moiety
Preparation of 2-Chloro-6-Fluorobenzoic Acid Derivatives
2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2) in dichloromethane at reflux. The resulting 2-chloro-6-fluorobenzoyl chloride is highly reactive and must be used immediately to avoid hydrolysis.
Amide Coupling with the Triazine-Bound Amine
The aminomethyl-triazine intermediate is coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at room temperature, yielding the target compound after 12 hours.
Equation 1: Amide Bond Formation
$$
\text{2-(Aminomethyl)-triazine} + \text{2-Chloro-6-fluorobenzoyl chloride} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{Target Compound} + \text{HCl}
$$
Optimization of Reaction Conditions
Purification and Characterization
Challenges and Mitigation Strategies
Byproduct Formation
Over-substitution on the triazine core is minimized by controlling stoichiometry (1:1 molar ratio for piperidine) and stepwise temperature adjustments.
Stability of Intermediates
The aminomethyl-triazine intermediate is hygroscopic and stored under argon. Acidic degradation during HPLC purification is mitigated by using neutral buffers.
Q & A
Q. Data Highlights :
- A reference synthesis of a structurally similar compound achieved 2–5% overall yield over 11 steps, highlighting challenges in scalability .
- Optimized conditions for analogous triazine derivatives improved yields to 15–20% using flow chemistry for better mixing and temperature control .
What key structural features of this compound influence its reactivity and biological activity?
Basic Research Question
Methodological Answer:
The compound’s reactivity and bioactivity are dictated by:
- Triazine Core : The 1,3,5-triazine moiety facilitates hydrogen bonding and π-π interactions with biological targets, critical for enzyme inhibition .
- Chloro and Fluoro Substituents : These electron-withdrawing groups enhance electrophilicity, enabling nucleophilic substitution reactions .
- Piperidinyl and Dimethylamino Groups : These modulate lipophilicity and metabolic stability, impacting pharmacokinetics .
Q. Advanced Insight :
- Trifluoromethyl analogs show increased metabolic stability due to reduced oxidative degradation, suggesting potential for derivative design .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
Safety measures derived from structurally similar compounds:
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal steps .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific applications?
Advanced Research Question
Methodological Answer:
SAR strategies include:
- Functional Group Replacement : Substituting the chloro group with amines or thiols alters target affinity, as seen in pyrazole-based analogs with improved antiviral activity .
- Bioisosteric Modifications : Replacing the benzamide with sulfonamide groups enhances water solubility without compromising target binding .
- Pharmacophore Mapping : Computational docking of derivatives against kinase targets (e.g., EGFR) identifies critical hydrogen-bonding interactions .
Q. Case Study :
- A dichlorobenzyl analog exhibited 10-fold higher cytotoxicity in tumor cell lines compared to the parent compound, emphasizing the role of halogen positioning .
How can computational chemistry be integrated with experimental approaches to predict photophysical or pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., kinases) and validate via surface plasmon resonance (SPR) assays .
- DFT Calculations : Optimize ground-state geometries to assess stability of tautomeric forms under physiological conditions .
- ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions to prioritize synthetic targets .
Q. Example :
- Fluorescent maleimide derivatives were designed computationally, with emission wavelengths validated experimentally, demonstrating a 90% correlation between predicted and observed properties .
How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Advanced Research Question
Methodological Answer:
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
- Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
- Metabolic Stability Screening : Hepatic microsome assays clarify whether discrepancies arise from compound degradation in certain models .
Q. Case Study :
- A pyridazine analog showed conflicting IC₅₀ values (nM vs. μM) in kinase assays due to ATP concentration differences (1 mM vs. 10 μM), highlighting the need for standardized protocols .
What experimental design principles are critical for optimizing multi-step syntheses of this compound?
Advanced Research Question
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate the impact of temperature, solvent ratio, and catalyst loading on yield .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction times from hours to minutes for oxidation steps .
- In-Line Analytics : Integrate HPLC or FTIR for real-time monitoring of intermediate purity .
Q. Data-Driven Example :
- Flow-based synthesis of diphenyldiazomethane achieved 85% yield in 15 minutes vs. 40% in batch mode, demonstrating scalability benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
